N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group, a hydroxyethyl group, and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl hydrazine, 2-fluoroacetophenone, and ethylene oxide.
Formation of Pyrazole Ring: The initial step involves the condensation of tert-butyl hydrazine with 2-fluoroacetophenone to form the pyrazole ring.
Hydroxyethyl Substitution: The pyrazole intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Acetamide Formation: Finally, the compound is acylated with 2-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Use in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyethyl and fluorophenoxy groups may enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide: Lacks the hydroxyethyl group.
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(phenoxy)acetamide: Lacks the fluorine atom on the phenoxy group.
Uniqueness
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the hydroxyethyl and fluorophenoxy groups enhances its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)14-10-15(21(20-14)8-9-22)19-16(23)11-24-13-7-5-4-6-12(13)18/h4-7,10,22H,8-9,11H2,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMNEQIVBGIABP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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